Exatecan

描述

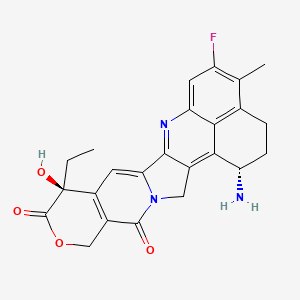

Exatecan (DX-8951f) is a synthetic camptothecin derivative and a potent topoisomerase I (TOP1) inhibitor. It stabilizes TOP1-DNA cleavage complexes (TOP1ccs), leading to irreversible DNA double-strand breaks (DSBs), apoptosis, and cell death . Preclinical studies demonstrate its superior potency compared to other TOP1 inhibitors, with IC50 values in the picomolar range across multiple cancer cell lines .

属性

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Intermediate Synthesis via Palladium Cross-Coupling

The modern synthesis of this compound mesylate (Figure 1) centers on a palladium-catalyzed cross-coupling reaction between N-(3-fluoro-5-iodo-4-methylphenyl)acetamide and a bromolactone-derived phthalimide intermediate. This approach, disclosed in WO2025024697A1, eliminates late-stage amination bottlenecks observed in prior methods.

Critical Steps:

- Bromolactone Activation: 3-Bromo-2-oxotetrahydrofuran reacts with potassium phthalimide in acetone using tetrabutylammonium bromide (TBAB) and cesium carbonate to form 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione.

- Indium-Mediated Coupling: The phthalimide intermediate undergoes transmetallation with indium powder and copper(I) iodide, forming an organoindium species that participates in a palladium-catalyzed coupling with the iodoacetamide derivative.

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Bromolactone activation | TBAB, Cs₂CO₃ | 60°C | 85% |

| Cross-coupling | PdCl₂, LiCl, DMAc | 110°C | 61% |

Table 1: Key reaction conditions for intermediate synthesis.

Condensation and Deprotection to this compound Mesylate

The coupling product undergoes sequential condensation and deprotection:

- EXA-Aniline Formation: Hydrolysis of the phthalimide group using 6 M HCl in acetic acid yields EXA-aniline, followed by acetylation with acetic anhydride.

- Ring Closure: EXA-aniline condenses with (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene with pyridinium p-toluenesulfonate (PPTS) at 90–130°C.

- Mesylation: Deprotection with methanesulfonic acid (MsOH) furnishes this compound mesylate, with final purification via antisolvent crystallization in nitromethane/MTBE.

Optimization Insights:

- Catalyst Loading: PPTS at 0.03–0.3 equivalents minimizes side reactions during condensation.

- Solvent Selection: Toluene suppresses epimerization at C-4 during ring closure compared to polar aprotic solvents.

Process Intensification and Scalability

Chromatography-Free Purification

The WO2025024697A1 route achieves >99% purity without column chromatography through:

- Azeotropic Drying: Toluene/IPA mixtures remove residual water after hydrolysis.

- Antisolvent Crystallization: Sequential use of nitromethane and methyl tert-butyl ether (MTBE) precipitates intermediates with ≤0.5% impurities.

Yield Comparison vs. Prior Art:

| Method | Longest Linear Steps | Overall Yield |

|---|---|---|

| US20200384121 | 14 | 12% |

| WO2025024697A1 | 9 | 27% |

Table 2: Process efficiency gains in this compound synthesis.

Analytical Characterization

Quality Control Metrics

- HPLC Purity: Reverse-phase C18 chromatography (0.1% TFA in water/acetonitrile) confirms ≥99.5% purity for this compound mesylate batches.

- Chiral Integrity: Circular dichroism at 254 nm verifies >99% enantiomeric excess for the C-4 hydroxyl group.

Critical Quality Attributes (CQAs):

| Parameter | Specification | Method |

|---|---|---|

| Water content | ≤0.5% w/w | Karl Fischer |

| Residual solvents | <500 ppm MTBE | GC-FID |

Industrial Applications in ADC Manufacturing

Conjugation to Monoclonal Antibodies

This compound mesylate serves as the payload in ADCs like DS-8201a (Enhertu). The drug-linker complex (deruxtecan) is synthesized via:

- Linker Installation: Maleimide-Gly-Gly-Phe-Gly tetrapeptide attachment to this compound’s C-10 hydroxyl.

- Antibody Conjugation: Thiol-maleimide chemistry with trastuzumab, achieving a drug-antibody ratio (DAR) of 8.

Stability Considerations:

化学反应分析

DX-8951 经历各种化学反应,包括水解和氧化。该化合物包含一个内酯环,它在碱性水溶液中水解为羟基酸形式。这种水解是可逆的,内酯形式在抗肿瘤活性方面更活跃。 这些反应中常用的试剂包括磷酸二氢钾和乙腈 .

科学研究应用

DX-8951 已对其抗肿瘤特性进行了广泛研究。它对各种人类肿瘤细胞系显示出有效活性,包括乳腺癌、肺癌、胃癌和结肠癌。该化合物用于临床试验以评估其治疗晚期实体瘤和血液系统恶性肿瘤的功效。 DX-8951 还与其他化学治疗药物联合使用以增强其抗肿瘤作用 .

作用机制

DX-8951 通过抑制拓扑异构酶 I 的催化活性发挥作用,拓扑异构酶 I 是参与 DNA 复制和转录的酶。该化合物稳定了共价 DNA-酶复合物,阻止了 DNA 链断裂的重新封闭。 这导致复制叉的停滞和单链 DNA 断裂的形成,最终导致细胞死亡 .

相似化合物的比较

Comparison with Similar TOP1 Inhibitors

Potency and Mechanism of Action

Exatecan outperforms first-generation TOP1 inhibitors in preclinical models:

- TOP1cc Formation: this compound induces TOP1ccs at 0.03 μmol/L, 10–50× lower concentrations than topotecan, SN-38 (irinotecan’s active metabolite), and camptothecin .

- DNA Damage : At 10 nmol/L, this compound generates significantly higher γH2AX (a DSB marker) than topotecan, correlating with increased apoptosis (cleaved PARP and caspase-3) .

- Cytotoxicity : this compound’s IC50 values (1–10 pM) in leukemia, prostate, and lung cancer cell lines are 10–50× lower than SN-38, the next most potent comparator .

| Compound | IC50 (pM) | TOP1cc Induction (μmol/L) | γH2AX Induction (nmol/L) |

|---|---|---|---|

| This compound | 1–10 | 0.03 | 10 |

| SN-38 | 10–500 | 0.3 | 100 |

| Topotecan | 100–1,000 | 0.3 | 300 |

| Irinotecan* | N/A (prodrug) | 1.0 | 1,000 |

*Requires metabolic activation to SN-38 .

Resistance Profile

This compound’s low MDR affinity distinguishes it from irinotecan, which is susceptible to efflux via ABC transporters like P-gp and MRP1 . In xenograft models, this compound maintained efficacy in irinotecan-resistant tumors, with a 6× higher activity than SN-38 and 28× higher than topotecan .

Toxicity and Clinical Limitations

- Myelotoxicity : Dose-limiting neutropenia (30% incidence at therapeutic doses) and thrombocytopenia (15%) were observed in phase III trials .

- Gastrointestinal Toxicity: Severe diarrhea and nausea occur at higher doses, though less frequently than with irinotecan .

Pharmacokinetics

- Half-Life : 7.9 hours (single-agent) vs. 2–3 hours for SN-38 .

- Clearance : Dose-proportional, with a mean clearance of 1.39 L/h/m<sup>2</sup> .

- Lactone Stability: this compound’s lactone form (active) constitutes 30% of systemic exposure, higher than irinotecan’s 10–20% .

Next-Generation this compound Formulations

CBX-12 (pH-Sensitive Peptide Conjugate)

- Mechanism: Releases this compound selectively in acidic tumor microenvironments (pH <6.5), sparing normal tissues .

- Efficacy: In HCT116 xenografts, CBX-12 achieved tumor this compound concentrations 100× higher than bone marrow, with 30 nM IC50 for TOP1 inhibition .

- Toxicity : Reduced myelotoxicity vs. unconjugated this compound, enabling higher doses (20 mg/kg) without severe adverse events .

Antibody-Drug Conjugates (ADCs)

- Deruxtecan (Trastuzumab-Exatecan) : Approved for HER2+ cancers, with 5× lower myelotoxicity than this compound and bystander-killing effects .

- MTX-13 (PTK7-Directed ADC): Demonstrates sub-nanomolar potency in PTK7+ tumors and retains efficacy in T-DM1-resistant models .

- PSARlink™ Conjugates : Hydrophilic polysarcosine linkers enable high drug-antibody ratios (DAR 8) without compromising solubility or stability .

生物活性

Exatecan, also known as DX-8951f, is a novel synthetic camptothecin derivative that functions primarily as an inhibitor of topoisomerase I (TOP1). This compound has garnered attention for its potential in cancer therapy due to its unique properties and pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and recent research findings.

This compound exerts its antitumor effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition leads to the stabilization of the TOP1-DNA complex, resulting in DNA damage and subsequent apoptosis in cancer cells. Unlike other camptothecin derivatives, this compound is water-soluble and does not require metabolic activation, which enhances its therapeutic application .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

- Mean Clearance : 2.28 L/h/m²

- Volume of Distribution : 18.2 L/m²

- Elimination Half-Life : Approximately 7.9 hours .

- Metabolism : Primarily via CYP3A4, leading to the formation of metabolites UM-1 and UM-2 .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for various cancer types. Below are notable findings from significant studies:

| Study Type | Combination/Single Agent | Cancer Type | Median Survival (months) | Response Rate | Toxicity Profile |

|---|---|---|---|---|---|

| Phase I | Single Agent | Advanced Solid Tumors | Not specified | 5.1% partial response | Neutropenia (reversible) |

| Phase II | Single Agent | Non-Small Cell Lung Cancer (NSCLC) | 8.7 | 18% minor response | Reversible neutropenia |

| Phase III | Combination with Gemcitabine | Advanced Pancreatic Cancer | 6.7 vs 6.2 (gemcitabine alone) | 6.3% partial response | Higher grade 3/4 toxicities |

| Preclinical | N/A | Various (e.g., gastric, colon) | N/A | Effective against resistant tumors | Moderate gastrointestinal toxicity |

The combination of this compound with gemcitabine did not demonstrate superior overall survival compared to gemcitabine alone in advanced pancreatic cancer patients . However, it showed promising efficacy in preclinical studies against various tumor types, including those resistant to other treatments like irinotecan and topotecan .

Case Studies

-

Combination Therapy with ATR Inhibitors :

A study demonstrated that this compound's efficacy could be enhanced when combined with ATR inhibitors such as ceralasertib. This combination exhibited significant tumor growth suppression in xenograft models, particularly in HR-deficient cancer cells expressing SLFN11 . -

Long-Acting Conjugates :

Research on a PEGylated form of this compound indicated improved pharmacokinetics and sustained antitumor activity over extended periods. A single low dose resulted in complete tumor suppression in BRCA1-deficient xenografts for over 40 days .

Safety Profile

The safety profile of this compound has been generally favorable, with hematologic toxicities being the most common adverse effects observed across trials. Neutropenia was identified as dose-limiting in several studies, while gastrointestinal side effects were moderate . Notably, acute pancreatitis was reported in some cases, which was not anticipated based on preclinical data .

常见问题

Q. What is the molecular mechanism by which Exatecan inhibits tumor growth, and how does it compare to other TOP1 inhibitors like topotecan?

this compound functions as a topoisomerase I (TOP1) inhibitor by stabilizing TOP1-DNA cleavage complexes (TOP1ccs), leading to DNA double-strand breaks (DSBs) during replication. Unlike topotecan or SN-38 (irinotecan metabolite), this compound exhibits significantly higher potency, with IC50 values in the picomolar range in cancer cell lines. This is attributed to its enhanced TOP1cc-trapping efficiency, demonstrated via DNA cleavage assays using recombinant TOP1 and 32P-labeled DNA oligonucleotides .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

Preclinical studies utilize human cancer cell lines (e.g., MOLT-4 leukemia, DU145 prostate cancer) and xenograft models (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer). These models assess cytotoxicity via cell viability assays (MTT or clonogenic survival) and in vivo tumor growth inhibition. This compound’s efficacy is often benchmarked against clinical TOP1 inhibitors, with statistical analysis using two-tailed t-tests or ANOVA .

Q. What biomarkers are used to quantify this compound’s biological activity in preclinical studies?

Key biomarkers include:

- γH2AX : A marker of DNA DSBs, measured via immunofluorescence or Western blot. This compound induces γH2AX at lower concentrations (10 nM) compared to topotecan .

- TOP1cc levels : Quantified using RADAR assays to assess TOP1-DNA complex stabilization .

- SLFN11 and HRD scores : Predictive biomarkers for sensitivity to TOP1 inhibitors .

Q. How should researchers design experiments to compare this compound with other TOP1 inhibitors?

- Use matched cell lines with varying TOP1 expression or biomarker status (e.g., SLFN11-positive vs. negative).

- Employ dose-response curves to determine IC50 values, ensuring replication across biological triplicates.

- Include controls for TOP1 dependency (e.g., TOP1 knockdown or knockout models). Statistical analysis should use GraphPad Prism for ANOVA and post-hoc tests .

Advanced Research Questions

Q. What methodologies are effective in mitigating this compound’s dose-limiting cytotoxicity in clinical applications?

Conjugation to tumor-targeting carriers (e.g., pH-sensitive peptides like CBX-12) reduces systemic toxicity by selectively releasing this compound in acidic tumor microenvironments. CBX-12 maintains tumor drug levels above the IC50 for 48 hours while avoiding bone marrow exposure, as shown in pharmacokinetic studies .

Q. How does combining this compound with ATR inhibitors enhance therapeutic efficacy?

ATR inhibitors (e.g., ceralasertib) synergize with this compound by blocking DNA damage repair. Preclinical data show combination indices (CI) <1 in SLFN11-negative models, indicating strong synergy. Experimental protocols recommend using minimally toxic ATR inhibitor doses (0.5–1 μM) with this compound to maximize tumor growth inhibition without additive toxicity .

Q. What in vitro assays validate this compound’s superior TOP1cc-trapping activity compared to SN-38?

- DNA cleavage assays : Recombinant TOP1 is incubated with 32P-labeled DNA and inhibitors. This compound induces more DNA cleavage at lower concentrations (nanomolar vs. micromolar for SN-38) .

- RADAR assay : Quantifies cellular TOP1ccs via chromatin immunoprecipitation. This compound shows activity at 0.03 μM, 10-fold lower than topotecan .

Q. How do this compound derivatives improve targeted delivery in antibody-drug conjugates (ADCs)?

Derivatives like (4-NH2)-Exatecan enable site-specific conjugation to antibodies via amine-reactive linkers. For example, trastuzumab deruxtecan (Enhertu®) uses this compound derivatives to achieve tumor-selective payload release, validated in phase III trials for HER2+ cancers. Analytical methods include HPLC for purity assessment and LC-MS for conjugate characterization .

Q. What challenges arise in translating this compound’s preclinical potency to clinical success?

Despite picomolar IC50 values in vitro, this compound’s high systemic toxicity limited early clinical development. Solutions include:

Q. What statistical considerations are critical for analyzing this compound’s preclinical data?

- Power analysis : Ensure adequate sample size (n ≥ 5 mice/group in xenograft studies).

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for in vivo efficacy.

- Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。